
6-Iodo-1H-benzoimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1H-benzoimidazole-2-carbaldehyde: is a chemical compound with the molecular formula C₈H₅IN₂O. It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position of the benzoimidazole ring makes this compound unique. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-benzoimidazole-2-carbaldehyde typically involves the iodination of benzoimidazole derivatives followed by formylation. One common method includes:
Iodination: The starting material, 1H-benzoimidazole, is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6th position.
Formylation: The iodinated product is then subjected to a Vilsmeier-Haack reaction, where it is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 6-Iodo-1H-benzoimidazole-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted benzoimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 6-Iodo-1H-benzoimidazole-2-carboxylic acid
Reduction: 6-Iodo-1H-benzoimidazole-2-methanol
Substitution: Various substituted benzoimidazole derivatives
Applications De Recherche Scientifique
Chemistry: 6-Iodo-1H-benzoimidazole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Benzoimidazole derivatives, including this compound, have shown potential in various biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Iodo-1H-benzoimidazole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
- 5-Iodo-1H-benzoimidazole-2-carbaldehyde
- 6-Bromo-1H-benzoimidazole-2-carbaldehyde
- 6-Chloro-1H-benzoimidazole-2-carbaldehyde
Comparison: 6-Iodo-1H-benzoimidazole-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine and chlorine. This can influence the compound’s reactivity and binding properties. The aldehyde group at the 2nd position also provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-iodo-1H-benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGVFFFQQVNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
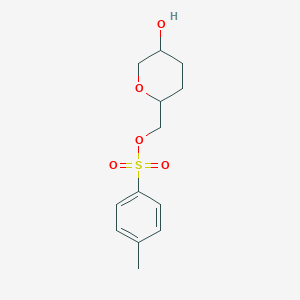
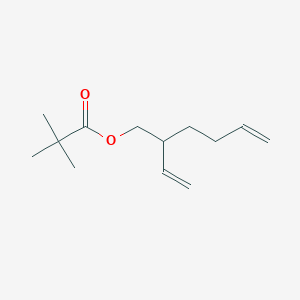
![Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184893.png)
![rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184900.png)
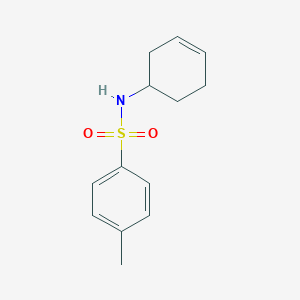
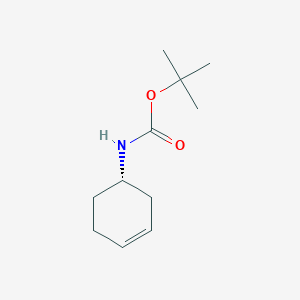

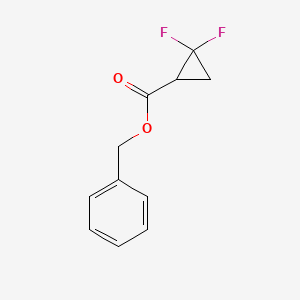
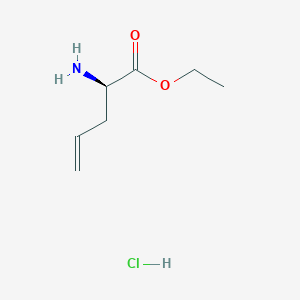
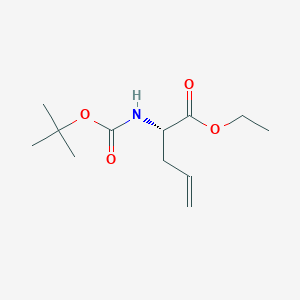
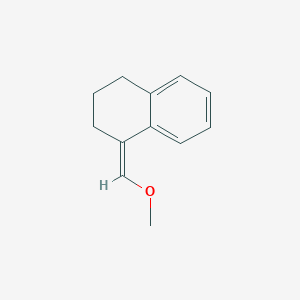
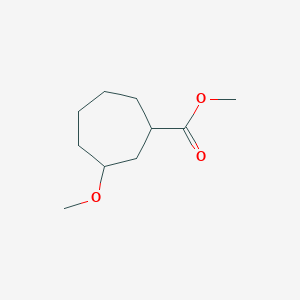
![2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol](/img/structure/B8184974.png)

